molecular formula C26H24N2O5S B2799319 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1198063-95-4

4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No.: B2799319
CAS No.: 1198063-95-4
M. Wt: 476.55
InChI Key: IRIREKKRBGLSGQ-UHFFFAOYSA-N
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Description

4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Biological Activity

The compound 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide belongs to the class of benzoxazines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzoxazine ring , which contributes to its stability and reactivity.
  • A sulfonamide group , enhancing its interaction with biological targets.
  • An acetyl group that may influence its solubility and bioavailability.

Antibacterial Activity

Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. The sulfonamide moiety in the structure is known to enhance the antibacterial efficacy against various pathogenic strains. For example:

  • Mechanism : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Case Studies : In vitro studies have shown that similar benzoxazine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation signals.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other benzoxazine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundContains an acetyl group and sulfonamideAnticancer properties
4-(3-carboxypropyl)-8-(E)-[(E)-phenylethenyl]-benzoxazine derivativesCarboxylic acid functionalityAntibacterial activity
Benzoxazine-based sulfonamidesSulfonamide linkagesBroad-spectrum antimicrobial activity

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes such as dihydropteroate synthase, crucial for bacterial survival.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by disrupting mitotic processes.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Potential areas include:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Detailed exploration of molecular interactions with specific biological targets.

Properties

IUPAC Name

4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-20(29)27-19-25(33-24-15-9-8-14-23(24)27)26(30)28(18-22-12-6-3-7-13-22)34(31,32)17-16-21-10-4-2-5-11-21/h2-17,25H,18-19H2,1H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIREKKRBGLSGQ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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